3-cyclopropylbenzene-1-thiol
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Overview
Description
3-cyclopropylbenzene-1-thiol is an aromatic thiol compound with the molecular formula C9H10S It features a benzene ring substituted with a cyclopropyl group and a thiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 3-cyclopropylbenzene-1-thiol, can be achieved through several methods:
Reaction with Elemental Sulfur: Aromatic compounds can react with elemental sulfur in the presence of catalysts such as anhydrous aluminum chloride.
Aryl Magnesium Halides: Aryl magnesium halides can react with elemental sulfur followed by decomposition with diluted acids or water to yield aryl thiols.
High-Temperature Reactions: Halogenated aromatic hydrocarbons can react with hydrogen sulfide at high temperatures to produce aromatic thiols.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-cyclopropylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other materials due to its reactive thiol group.
Mechanism of Action
The mechanism of action of 3-cyclopropylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially modulating their activity through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: An aromatic thiol with a simpler structure, lacking the cyclopropyl group.
Benzyl Mercaptan: Contains a benzene ring and a thiol group, but with a different substitution pattern.
Cyclohexylbenzene-1-thiol: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropylbenzene-1-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1838169-47-3 |
---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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